molecular formula C13H15N5O3 B2623007 2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878735-37-6

2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2623007
CAS No.: 878735-37-6
M. Wt: 289.295
InChI Key: RHXXCOKAIHLVJZ-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a chemical compound with a unique structure that provides diverse applications in various fields, such as drug development and catalysis. This compound is known for its stability and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione typically involves the cyclization of amido-nitriles under mild conditions. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where functional groups can be replaced with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of catalysts and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylimidazole: Similar in structure but lacks the purino[7,8-a]imidazole moiety.

    6-Methylpurine: Contains the purine structure but differs in the substitution pattern.

Uniqueness

2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of both purine and imidazole rings

Properties

IUPAC Name

2,4,7-trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-7-5-18-9-10(14-12(18)17(7)6-8(2)19)15(3)13(21)16(4)11(9)20/h5H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXXCOKAIHLVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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